molecular formula C6H6Cl2OS B6210692 2-(2,5-dichlorothiophen-3-yl)ethan-1-ol CAS No. 34967-56-1

2-(2,5-dichlorothiophen-3-yl)ethan-1-ol

Cat. No.: B6210692
CAS No.: 34967-56-1
M. Wt: 197.1
InChI Key:
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Description

2-(2,5-dichlorothiophen-3-yl)ethan-1-ol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two chlorine atoms attached to the thiophene ring and an ethan-1-ol group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves the chlorination of thiophene followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 2,5-dichlorothiophene with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination of thiophene followed by the reaction with ethylene oxide. The process is optimized for high yield and purity, and involves the use of industrial reactors and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,5-dichlorothiophen-3-yl)ethanal or 2-(2,5-dichlorothiophen-3-yl)ethanoic acid.

    Reduction: Formation of 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine.

    Substitution: Formation of various substituted thiophenes depending on the reagents used.

Scientific Research Applications

2-(2,5-dichlorothiophen-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorothiophen-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine
  • 2-(2,5-dichlorothiophen-3-yl)ethanoic acid
  • 2-(2,5-dichlorothiophen-3-yl)ethanal

Uniqueness

2-(2,5-dichlorothiophen-3-yl)ethan-1-ol is unique due to the presence of both chlorine atoms and the ethan-1-ol group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

34967-56-1

Molecular Formula

C6H6Cl2OS

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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